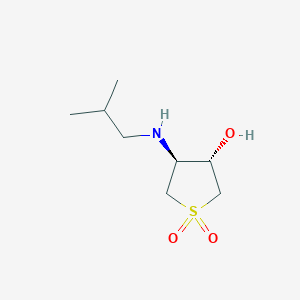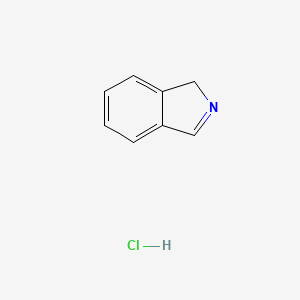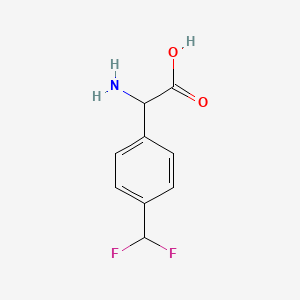
2,4,6-Tris(hexyloxy)-1,3,5,2,4,6-trioxatriborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(hexyloxy)-1,3,5,2,4,6-trioxatriborinane is an organic compound known for its unique structure and properties It is a derivative of triazine, featuring three hexyloxy groups attached to the triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(hexyloxy)-1,3,5,2,4,6-trioxatriborinane typically involves the nucleophilic substitution of cyanuric chloride with hexyloxy groups. The reaction is carried out in the presence of a base, such as sodium carbonate, to facilitate the substitution. The general reaction scheme is as follows:
Step 1: Cyanuric chloride is dissolved in an organic solvent, such as dichloromethane.
Step 2: Hexanol is added to the solution, followed by the addition of sodium carbonate.
Step 3: The reaction mixture is stirred at room temperature for several hours.
Step 4: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Tris(hexyloxy)-1,3,5,2,4,6-trioxatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding boronic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The hexyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Boronic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(hexyloxy)-1,3,5,2,4,6-trioxatriborinane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of UV absorbers and light stabilizers for polymers.
Wirkmechanismus
The mechanism of action of 2,4,6-Tris(hexyloxy)-1,3,5,2,4,6-trioxatriborinane involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hexyloxy groups enhance the compound’s solubility in organic solvents, facilitating its incorporation into various systems. The triazine ring provides a stable scaffold for further functionalization, allowing the compound to interact with specific molecular pathways.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Known for its coordination chemistry and use in metal-organic frameworks.
2,4,6-Tris(2-pyridyl)-1,3,5-triazine: Utilized in analytical chemistry for metal ion detection.
2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine: Employed as a UV absorber in sunscreens.
Uniqueness: 2,4,6-Tris(hexyloxy)-1,3,5,2,4,6-trioxatriborinane stands out due to its unique combination of hexyloxy groups and triazine ring, providing enhanced solubility and stability. This makes it particularly suitable for applications requiring long-term stability and compatibility with organic solvents.
Eigenschaften
CAS-Nummer |
106525-14-8 |
|---|---|
Molekularformel |
C18H39B3O6 |
Molekulargewicht |
383.9 g/mol |
IUPAC-Name |
2,4,6-trihexoxy-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C18H39B3O6/c1-4-7-10-13-16-22-19-25-20(23-17-14-11-8-5-2)27-21(26-19)24-18-15-12-9-6-3/h4-18H2,1-3H3 |
InChI-Schlüssel |
PXVHNKRGJXYKDP-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OB(OB(O1)OCCCCCC)OCCCCCC)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[(3,4-Dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13357733.png)
![2-[(4-Fluorobenzyl)oxy]benzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone](/img/structure/B13357735.png)
![Ethyl 4-methyl-6-{[2-(methylsulfanyl)pyridine-3-carbonyloxy]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B13357743.png)

![2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13357756.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B13357762.png)
![2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13357763.png)



![6-(3-Bromo-4-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357780.png)


![ethyl 4-[4-(2-acetyloxyethoxy)-3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)phenyl]benzoate](/img/structure/B13357790.png)
